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Abstract
3-Fluoro-2-methylpyridine is a key building block in the synthesis of novel pharmaceuticals

and agrochemicals. Its specific fluorine and methyl substitution pattern on the pyridine ring

imparts unique electronic and steric properties, influencing its reactivity and the biological

activity of its derivatives. A thorough understanding of its spectroscopic characteristics is

paramount for unambiguous identification, purity assessment, and structural elucidation during

synthesis and drug development. This guide provides a comprehensive overview of the

spectroscopic properties of 3-Fluoro-2-methylpyridine, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy. Detailed experimental protocols and tabulated spectral data are presented to

facilitate its application in research and development.

Introduction
3-Fluoro-2-methylpyridine (CAS No: 15931-15-4, Molecular Formula: C₆H₆FN, Molecular

Weight: 111.12 g/mol ) is a fluorinated pyridine derivative with significant potential in medicinal

chemistry and materials science.[1][2] The introduction of a fluorine atom can modulate a

molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a

valuable modification in drug design.[3] This document serves as a technical resource for the

spectroscopic characterization of this compound.
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 3-Fluoro-2-
methylpyridine, providing detailed information about the hydrogen and carbon environments

within the molecule. While specific experimental data for 3-Fluoro-2-methylpyridine is not

readily available in the public domain, the following tables present predicted chemical shifts

and coupling constants based on the analysis of its structural analogs, 2-Fluoro-3-

methylpyridine and 3-Fluoropyridine.

Table 1: Predicted ¹H NMR Spectral Data for 3-Fluoro-2-methylpyridine

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-4 7.20 - 7.40 ddd

J(H4-H5) ≈ 8.0, J(H4-

F) ≈ 9.0, J(H4-H6) ≈

1.5

H-5 7.00 - 7.20 ddd

J(H5-H4) ≈ 8.0, J(H5-

H6) ≈ 5.0, J(H5-F) ≈

2.0

H-6 8.00 - 8.20 dm
J(H6-H5) ≈ 5.0, J(H6-

F) ≈ 1.0

CH₃ 2.40 - 2.60 d J(CH3-F) ≈ 3.0

Table 2: Predicted ¹³C NMR Spectral Data for 3-Fluoro-2-methylpyridine
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Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted Coupling
Constants (J, Hz)

C-2 145 - 150 d, J(C2-F) ≈ 15

C-3 155 - 160 d, J(C3-F) ≈ 240

C-4 120 - 125 d, J(C4-F) ≈ 20

C-5 125 - 130 d, J(C5-F) ≈ 5

C-6 140 - 145 d, J(C6-F) ≈ 3

CH₃ 15 - 20 d, J(CH3-F) ≈ 4

Infrared (IR) Spectroscopy
The IR spectrum of 3-Fluoro-2-methylpyridine is expected to show characteristic absorption

bands corresponding to the vibrations of its functional groups. The data below is representative

of a typical fluorinated pyridine derivative.

Table 3: Representative IR Absorption Bands for 3-Fluoro-2-methylpyridine

Wavenumber (cm⁻¹) Vibration

3100 - 3000 Aromatic C-H stretch

2980 - 2850 Methyl C-H stretch

1600 - 1580 C=C and C=N ring stretching

1480 - 1450 C=C and C=N ring stretching

1250 - 1200 C-F stretch

850 - 750 C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry of 3-Fluoro-2-methylpyridine will provide information on its molecular

weight and fragmentation pattern.
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Table 4: Expected Mass Spectrometry Data for 3-Fluoro-2-methylpyridine

m/z Ion

111 [M]⁺ (Molecular Ion)

110 [M-H]⁺

96 [M-CH₃]⁺

84 [M-HCN]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 3-Fluoro-2-methylpyridine in a non-polar solvent is expected to

exhibit absorption bands characteristic of the pyridine chromophore.

Table 5: Expected UV-Vis Absorption Data for 3-Fluoro-2-methylpyridine

Wavelength (λmax, nm) Transition

~260 π → π

~280 n → π

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 3-Fluoro-2-methylpyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.
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Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32

scans.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024

or more scans.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid

cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.
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Mass Analysis: Scan a mass range of m/z 30-200.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 3-Fluoro-2-methylpyridine in a UV-

transparent solvent (e.g., hexane, ethanol) in a quartz cuvette.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Record a baseline spectrum with the cuvette containing the pure solvent.

Record the sample spectrum over a wavelength range of 200-400 nm.
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Caption: General workflow for the spectroscopic characterization of 3-Fluoro-2-
methylpyridine.
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Caption: Logical flow for NMR-based structural analysis.

Conclusion
The spectroscopic characterization of 3-Fluoro-2-methylpyridine is essential for its effective

utilization in research and development. This guide provides a foundational understanding of its

expected spectral properties and outlines standard experimental procedures for their

acquisition. While the provided NMR data is predictive, it offers a strong basis for the
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interpretation of experimental results. Researchers are encouraged to acquire experimental

data for their specific samples to ensure accurate characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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